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Compound of Interest

Compound Name: Benzyl-PEG13-Boc

Cat. No.: B15073944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker,

Benzyl-PEG13-Boc. This molecule is of significant interest in the fields of bioconjugation, drug

delivery, and proteomics due to its unique combination of a stable benzyl ether, a flexible

polyethylene glycol (PEG) spacer, and a selectively removable tert-butyloxycarbonyl (Boc)-

protected amine.

Chemical Structure and Properties
Benzyl-PEG13-Boc, systematically named O-Benzyl-O'-[2-(tert-

butoxycarbonylamino)ethyl]dodecaethylene glycol, possesses a linear structure composed of a

benzyl group at one terminus, a chain of thirteen ethylene glycol units, and a Boc-protected

primary amine at the other terminus.

Structure:

The key structural features impart distinct chemical properties:

Benzyl Ether: A robust protecting group for the hydroxyl terminus of the PEG chain, stable to

a wide range of reaction conditions but can be cleaved under specific hydrogenolysis

conditions.
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Polyethylene Glycol (PEG) Spacer (n=13): A hydrophilic and flexible chain that enhances the

aqueous solubility of conjugated molecules, reduces immunogenicity, and provides spatial

separation between the conjugated moieties.

Boc-Protected Amine: The tert-butyloxycarbonyl group provides stable protection for the

primary amine, which can be selectively deprotected under acidic conditions to reveal a

reactive amine for subsequent conjugation reactions.

Quantitative Data
While specific experimental data for Benzyl-PEG13-Boc is not readily available in public

literature, the following table provides calculated values and representative data from a closely

related compound, Benzyl-PEG12-Br, to offer an approximation of its physicochemical

properties.

Property
Value (Calculated for
Benzyl-PEG13-Boc)

Representative Value
(Benzyl-PEG12-Br)[1]

Molecular Formula C₃₈H₆₉NO₁₅ C₃₁H₅₅BrO₁₂

Molecular Weight 776.96 g/mol 699.72 g/mol

Appearance - Colorless to light yellow oil

Purity - ≥95%

Solubility
Soluble in water, DMF, DMSO,

CH₂Cl₂

Soluble in water and most

organic solvents

Storage - Store at -20°C

Experimental Protocols
This section details the synthetic route to Benzyl-PEG13-Boc and a general protocol for its

application in bioconjugation.

Synthesis of Benzyl-PEG13-Boc
The synthesis of Benzyl-PEG13-Boc is a multi-step process that can be logically broken down

into three key stages: benzylation of the PEG chain, amination of the terminus, and Boc
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protection of the resulting amine.

Experimental Workflow:

Step 1: Monobenzylation Step 2: Amination Step 3: Boc Protection

HO-(PEG)13-OH NaH, Benzyl Bromide
Reaction

Benzyl-O-(PEG)13-OH
Product

Benzyl-O-(PEG)13-OH
1. MsCl, Et3N

2. NaN3
3. H2, Pd/C

Reaction
Benzyl-O-(PEG)13-NH2

Product
Benzyl-O-(PEG)13-NH2 (Boc)2O, Et3N

Reaction
Benzyl-PEG13-Boc

Product

Click to download full resolution via product page

Synthesis workflow for Benzyl-PEG13-Boc.

Detailed Methodology:

Monobenzylation of Tridecaethylene Glycol:

To a solution of tridecaethylene glycol (1 equivalent) in anhydrous tetrahydrofuran (THF),

add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere.

Allow the reaction mixture to stir at room temperature for 1 hour.

Add benzyl bromide (1.1 equivalents) dropwise and stir the reaction overnight at room

temperature.

Quench the reaction by the slow addition of water.

Extract the aqueous layer with dichloromethane, dry the combined organic layers over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield O-benzyl-

tridecaethylene glycol.

Amination of O-Benzyl-tridecaethylene Glycol:
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Dissolve O-benzyl-tridecaethylene glycol (1 equivalent) in anhydrous dichloromethane and

cool to 0°C.

Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl

chloride (1.2 equivalents).

Stir the reaction at 0°C for 2 hours.

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the

crude mesylate.

Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3

equivalents).

Heat the reaction to 80°C and stir for 12 hours.

Cool the reaction to room temperature, add water, and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter,

and concentrate.

Dissolve the crude azide in methanol and add palladium on carbon (10 mol%).

Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield O-

benzyl-O'-(2-aminoethyl)dodecaethylene glycol.[2][3]

Boc Protection of the Terminal Amine:

Dissolve the amino-PEG derivative (1 equivalent) in dichloromethane.

Add triethylamine (2 equivalents) followed by di-tert-butyl dicarbonate (1.5 equivalents).

Stir the reaction at room temperature for 3 hours.

Monitor the reaction for the disappearance of the free amine using a Kaiser test.[4]
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Concentrate the reaction mixture and purify by column chromatography on silica gel to

afford the final product, Benzyl-PEG13-Boc.[5]

Bioconjugation Protocol: Amide Bond Formation
This protocol describes the conjugation of Benzyl-PEG13-Boc to a carboxylic acid-containing

biomolecule (e.g., a protein or peptide) following deprotection of the Boc group.

Bioconjugation Workflow:

Step 1: Boc Deprotection Step 2: Amide Coupling

Benzyl-PEG13-Boc Trifluoroacetic Acid (TFA)
Reaction

Benzyl-PEG13-NH2
Product

Benzyl-PEG13-NH2 Biomolecule-COOH
EDC, NHS

Reaction
Benzyl-PEG13-NH-CO-Biomolecule

Product

Click to download full resolution via product page

General bioconjugation workflow.

Detailed Methodology:

Boc Deprotection:

Dissolve Benzyl-PEG13-Boc in a solution of 20-50% trifluoroacetic acid (TFA) in

dichloromethane.[6]

Stir the reaction at room temperature for 1-2 hours.

Remove the solvent and excess TFA under reduced pressure.

Co-evaporate with toluene to remove residual TFA. The resulting product, Benzyl-PEG13-

NH2, is typically used in the next step without further purification.

Amide Coupling to a Carboxylic Acid:
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Dissolve the carboxylic acid-containing biomolecule (1 equivalent) in a suitable buffer

(e.g., MES buffer, pH 6.0).

Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.5 equivalents)

and N-hydroxysuccinimide (NHS, 1.2 equivalents) and stir for 15 minutes at room

temperature to activate the carboxylic acid.

Add a solution of Benzyl-PEG13-NH2 (1.5 equivalents) in the reaction buffer.

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g.,

Tris buffer).

Purify the resulting conjugate using an appropriate method such as size-exclusion

chromatography or dialysis to remove unreacted PEG linker and coupling reagents.[7]

Signaling Pathway and Applications
Benzyl-PEG13-Boc is a versatile tool for the development of targeted therapeutics and

diagnostic agents. The heterobifunctional nature of the linker allows for the conjugation of a

targeting moiety to a therapeutic or imaging agent.

Example Application: Targeted Drug Delivery

In this hypothetical signaling pathway, the Benzyl-PEG13-Boc linker is used to conjugate a

targeting ligand (e.g., a small molecule or antibody fragment) to a cytotoxic drug. The targeting

ligand directs the conjugate to cancer cells overexpressing a specific receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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